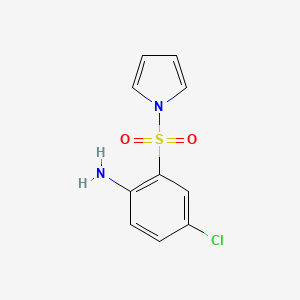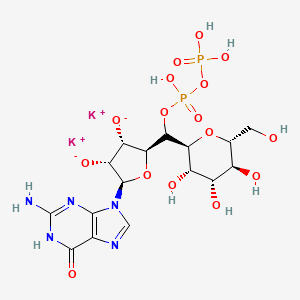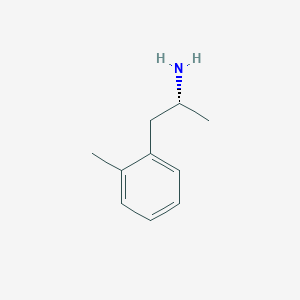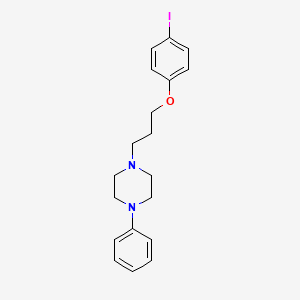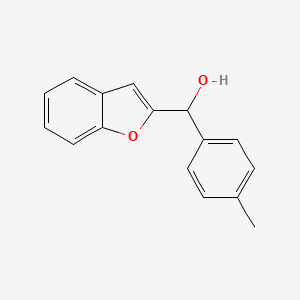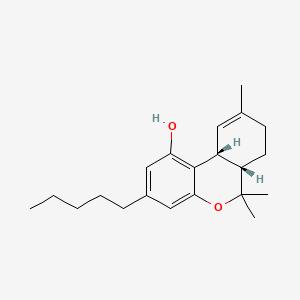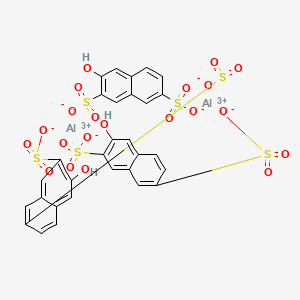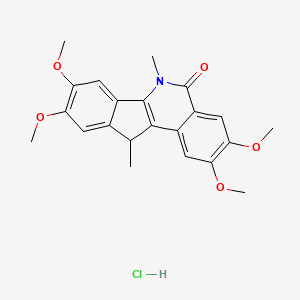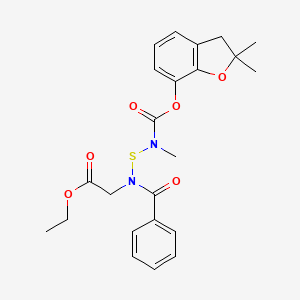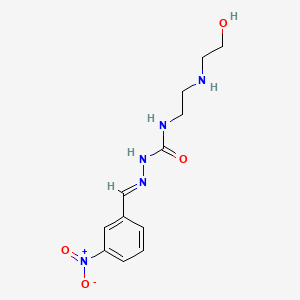
2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride is a complex organic compound with a molecular formula of C27H54ClNO4 . This compound is known for its unique structure, which includes a methacrylate group, a tert-butyl group, and a long alkyl chain. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of tert-butylamine with 2-hydroxy-3-(tetradecyloxy)propyl chloride under basic conditions to form the intermediate compound.
Methacrylation: The intermediate is then reacted with methacryloyl chloride in the presence of a base such as triethylamine to form the final product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride undergoes various types of chemical reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the methacrylate group, to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methacrylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted methacrylate derivatives.
Applications De Recherche Scientifique
2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with cell membranes, proteins, and enzymes due to its amphiphilic nature.
Pathways Involved: It can modulate signaling pathways related to cell adhesion, proliferation, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1,1-Dimethylethyl)(2-hydroxy-3-(dodecyloxy)propyl)amino)ethyl methacrylate hydrochloride
- 2-((1,1-Dimethylethyl)(2-hydroxy-3-(hexadecyloxy)propyl)amino)ethyl methacrylate hydrochloride
Uniqueness
2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic-hydrophilic balance.
Propriétés
Numéro CAS |
97043-70-4 |
|---|---|
Formule moléculaire |
C27H54ClNO4 |
Poids moléculaire |
492.2 g/mol |
Nom IUPAC |
2-[tert-butyl-(2-hydroxy-3-tetradecoxypropyl)amino]ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C27H53NO4.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-20-31-23-25(29)22-28(27(4,5)6)19-21-32-26(30)24(2)3;/h25,29H,2,7-23H2,1,3-6H3;1H |
Clé InChI |
SUILGOSEMVRNBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOCC(CN(CCOC(=O)C(=C)C)C(C)(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



